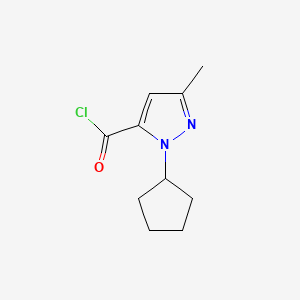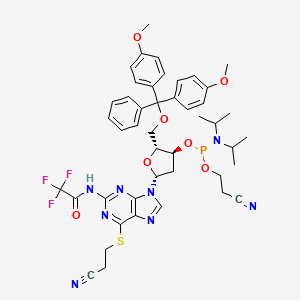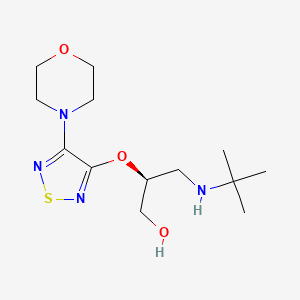
(S)-Isotimolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Isotimolol is an optically active β-blocker that is used as a drug in the treatment of hypertension, angina, and other cardiovascular diseases. It is a chiral compound with a single stereogenic center, and has been used in the pharmaceutical industry for many years. In recent years, (S)-Isotimolol has become increasingly popular due to its unique properties and its ability to selectively block β-adrenergic receptors.
Aplicaciones Científicas De Investigación
Isotachophoresis Applications in Biomolecular Reactions
Isotachophoresis (ITP) has been applied to the initiation, control, and acceleration of chemical reactions, particularly with biomolecular reactants like nucleic acids and proteins. ITP, traditionally used for purification and separation, has recently shown promise in automating and speeding up chemical reactions. This technology could be relevant for studying (S)-Isotimolol if its research involves biomolecular interactions or requires precise separation techniques (Eid & Santiago, 2017).
Stable Isotope Biogeochemistry in Marine Mammal Ecology
Stable Isotope Analysis (SIA) offers insights into animal diet, habitat use, movement, and physiology. It's particularly useful in fields where direct observation is challenging, such as marine mammal studies. SIA's application in understanding (S)-Isotimolol's environmental impact or its role in ecological systems could be significant, offering a method to trace biological materials or ecological changes (Newsome, Clementz, & Koch, 2010).
Pharmacological Properties and Molecular Mechanisms of Thymol
While not directly related to (S)-Isotimolol, research into thymol, a monoterpene phenol, reveals its broad pharmacological properties, including antioxidant, anti-inflammatory, and antibacterial activities. Insights into thymol's mechanisms could provide a template for understanding how (S)-Isotimolol might be investigated for its therapeutic potential and pharmaceutical development (Nagoor Meeran et al., 2017).
Governance of Dual-Use Research
The dual-use dilemma, where research findings can have both beneficial and harmful applications, is an ethical and governance issue relevant to (S)-Isotimolol research. Understanding the governance frameworks that balance scientific advancement with ethical considerations is crucial for research involving compounds with potential dual-use implications (Selgelid, 2009).
Using Stable Isotopes to Study Ecosystem Gas Exchange
Research on stable isotopes in ecosystem gas exchange offers methods to trace and understand ecological processes, which could be applicable in studying environmental interactions of (S)-Isotimolol. This methodology provides a way to investigate the compound's effects on or its role within ecological systems (Yakir & Sternberg, 2000).
Propiedades
IUPAC Name |
(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMSPDKEMJALRZ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Isotimolol | |
CAS RN |
158636-96-5 |
Source


|
| Record name | (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/no-structure.png)
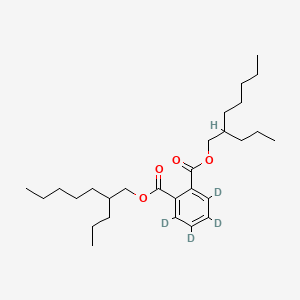
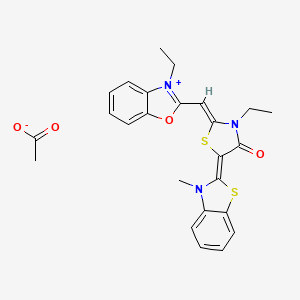
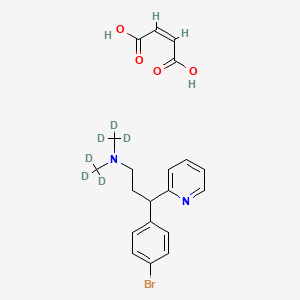
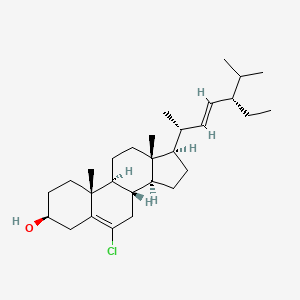
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
